Bis(4-fluorophenyl)phosphine
Description
BenchChem offers high-quality Bis(4-fluorophenyl)phosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-fluorophenyl)phosphine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
bis(4-fluorophenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2P/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHUBXVOJVHJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)PC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70537196 | |
| Record name | Bis(4-fluorophenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70537196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25186-17-8 | |
| Record name | Bis(4-fluorophenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70537196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the ³¹P NMR Spectra of Bis(4-fluorophenyl)phenylphosphine Oxide in CDCl₃
This guide provides a comprehensive analysis of the ³¹P Nuclear Magnetic Resonance (NMR) spectra of Bis(4-fluorophenyl)phenylphosphine oxide. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of organophosphorus compounds. This document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation for the target molecule in a deuterated chloroform (CDCl₃) solvent.
Introduction: The Power of ³¹P NMR in Organophosphorus Chemistry
Phosphorus-31 (³¹P) NMR spectroscopy is an exceptionally powerful analytical technique for the characterization of organophosphorus compounds. The ³¹P nucleus possesses several advantageous properties, including a natural abundance of 100% and a spin quantum number of ½, which lead to high sensitivity and the generation of sharp, well-resolved NMR signals.[1] The vast chemical shift range of ³¹P NMR, spanning over 700 ppm, allows for the fine differentiation of phosphorus atoms in diverse chemical environments, making it an invaluable tool for structural confirmation, purity assessment, and reaction monitoring.[2][3]
Bis(4-fluorophenyl)phenylphosphine oxide is a triarylphosphine oxide, a class of compounds with significant applications in catalysis, materials science, and medicinal chemistry.[4][5] The presence of fluorine atoms in the molecular structure introduces an additional layer of complexity and informational richness to the ³¹P NMR spectrum through spin-spin coupling, which will be a central focus of this guide.
Predicted ³¹P NMR Spectrum of Bis(4-fluorophenyl)phenylphosphine Oxide
A detailed analysis of the molecular structure of Bis(4-fluorophenyl)phenylphosphine oxide allows for a confident prediction of its ³¹P NMR spectrum in CDCl₃.
Chemical Shift (δ)
The chemical shift of the phosphorus nucleus in phosphine oxides is influenced by the electronic nature of the substituents attached to it. For triarylphosphine oxides, the ³¹P chemical shift typically appears in the downfield region of the spectrum, generally between +20 and +50 ppm relative to the 85% H₃PO₄ standard. More specifically, a close structural analog, 4-fluorophenyl(diphenyl)phosphine oxide, has a reported ³¹P chemical shift of 28.4 ppm in CDCl₃. Given the presence of a second electron-withdrawing fluorophenyl group in our target molecule, a similar chemical shift is anticipated, likely in the range of 28-32 ppm .
Multiplicity: The Signature Triplet
The most striking feature of the ³¹P NMR spectrum of Bis(4-fluorophenyl)phenylphosphine oxide is its expected multiplicity. The phosphorus nucleus is coupled to the two fluorine-19 (¹⁹F) nuclei on the para-positions of the two equivalent fluorophenyl rings. Since ¹⁹F also has a spin of ½ and 100% natural abundance, this interaction will split the ³¹P signal into a triplet . This arises from the n+1 rule, where n is the number of equivalent coupling nuclei (in this case, two). The intensity distribution of this triplet is expected to follow the Pascal's triangle pattern of 1:2:1 . This characteristic splitting pattern is a definitive indicator of the presence of two equivalent fluorine atoms coupled to the phosphorus center.
The following diagram illustrates the spin-spin coupling interaction leading to the triplet multiplicity.
Caption: ³J(P-F) spin-spin coupling interaction.
Coupling Constant (J)
The magnitude of the through-bond coupling between the phosphorus and fluorine nuclei, denoted as the coupling constant (J), provides further structural information. In this case, the coupling occurs over three bonds (P-C-C-F), and is therefore a ³J(P-F) coupling. For similar aromatic phosphine oxides, ³J(P-F) coupling constants are typically in the range of 5-15 Hz.
Experimental Protocol for Acquiring the ³¹P NMR Spectrum
The following is a field-proven, step-by-step methodology for obtaining a high-quality ³¹P NMR spectrum of Bis(4-fluorophenyl)phenylphosphine oxide in CDCl₃. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 10-20 mg of Bis(4-fluorophenyl)phenylphosphine oxide into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the CDCl₃ is of high purity and low water content.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the solid.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Standard: For accurate chemical shift referencing, an external standard of 85% H₃PO₄ in a sealed capillary can be used. Alternatively, an internal standard such as triphenylphosphine (PPh₃), which has a known chemical shift, can be added, though this may complicate the spectrum if impurities are present.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Nucleus | ³¹P | The target nucleus for observation. |
| Solvent | CDCl₃ | Common deuterated solvent for organophosphorus compounds. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Pulse Program | zgpg30 | A standard 30-degree pulse sequence for quantitative measurements. |
| Decoupling | ¹H decoupled | To simplify the spectrum by removing P-H couplings. |
| Acquisition Time (AQ) | 1.5 - 2.0 s | To ensure good digital resolution. |
| Relaxation Delay (D1) | 10 - 15 s | Crucial for allowing full relaxation of the ³¹P nucleus, ensuring accurate signal integration. |
| Number of Scans (NS) | 16 - 64 | To achieve an adequate signal-to-noise ratio. |
| Spectral Width (SW) | 200 - 250 ppm | To encompass the expected chemical shift range of phosphine oxides and potential impurities. |
The experimental workflow is summarized in the diagram below.
Caption: ³¹P NMR experimental workflow.
Data Processing and Spectral Interpretation
Processing Steps
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.
-
Peak Picking and Integration: Identify the peaks and integrate their areas. The integration of the triplet should show a 1:2:1 ratio.
Interpreting the Spectrum of Bis(4-fluorophenyl)phenylphosphine Oxide
The processed ³¹P NMR spectrum should exhibit a single signal, a triplet, in the region of 28-32 ppm.
-
Chemical Shift: The position of the triplet provides information about the electronic environment of the phosphorus atom.
-
Multiplicity: The triplet pattern confirms the presence of two equivalent fluorine atoms coupled to the phosphorus.
-
Coupling Constant: The separation between the lines of the triplet, measured in Hertz, gives the ³J(P-F) coupling constant. This value can be used to further confirm the structure.
-
Integration: The integral of the triplet, relative to a known internal standard if used, can provide quantitative information about the concentration of the compound.
Potential Impurities and Their Spectral Signatures
In a real-world scenario, the ³¹P NMR spectrum may show additional signals due to impurities. Potential impurities could include:
-
Starting materials: Unreacted phosphine starting materials would appear at a significantly different chemical shift, typically in the upfield region.
-
Over-oxidation or side-products: Other phosphorus-containing species formed during the synthesis may be present. Their chemical shifts and multiplicities would depend on their specific structures.
-
Hydrolysis products: Phosphine oxides can be susceptible to hydrolysis under certain conditions, although they are generally stable.
Conclusion
The ³¹P NMR spectrum of Bis(4-fluorophenyl)phenylphosphine oxide in CDCl₃ is a powerful tool for its unambiguous identification and characterization. The predicted spectrum, featuring a triplet in the downfield region, is a unique fingerprint for this molecule. By following the detailed experimental protocol and understanding the principles of chemical shift and spin-spin coupling, researchers can confidently acquire and interpret the ³¹P NMR data for this and similar organophosphorus compounds. This guide provides the necessary framework for both novice and experienced NMR users to successfully employ this technique in their research and development endeavors.
References
- Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
-
PubChem. (n.d.). Bis(4-fluorophenyl)phenylphosphine oxide. Retrieved from [Link]
-
Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]
-
NPTEL IIT Bombay. (2023, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. Retrieved from [Link]
-
University of Reading. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPLEMENTARY INFORMATION. Retrieved from [Link]
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MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]
- Alkhuder, O., Kostin, M. A., & Tolstoy, P. M. (2026). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 28, 538.
-
Semantic Scholar. (2020, June 23). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed. Retrieved from [Link]
-
ResearchGate. (n.d.). 31 P NMR spectra (500 MHz) recorded in CDCl 3 at 298 K of (a) product.... Retrieved from [Link]
-
Springer. (n.d.). Phosphorus-31 NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 5-Amino-2-chloro-4-fluorobenzoic Acid (CAS 172404-33-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Halogenated Anthranilic Acid Derivative
5-Amino-2-chloro-4-fluorobenzoic acid, registered under CAS number 172404-33-0, is a polysubstituted aromatic carboxylic acid. This compound, a derivative of anthranilic acid, has garnered significant interest in synthetic chemistry, primarily as a key building block in the agrochemical industry. Its unique arrangement of activating and deactivating groups on the benzene ring imparts specific reactivity, making it a valuable precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and associated hazards, tailored for professionals in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-amino-2-chloro-4-fluorobenzoic acid is essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 172404-33-0 | |
| Molecular Formula | C₇H₅ClFNO₂ | |
| Molecular Weight | 189.57 g/mol | |
| Appearance | Solid (typically grey) | |
| Boiling Point | 350.1 ± 42.0 °C (Predicted) | |
| Density | 1.574 ± 0.06 g/cm³ (Predicted) | |
| pKa | 3.03 ± 0.25 (Predicted) | |
| Solubility | Soluble in Methanol | |
| Storage | 2-8°C, under inert atmosphere |
Core Application: Intermediate in Herbicide Synthesis
The primary and most well-documented application of 5-amino-2-chloro-4-fluorobenzoic acid is its role as a crucial intermediate in the synthesis of Saflufenacil. Saflufenacil is a potent herbicide belonging to the pyrimidinedione class, which functions by inhibiting the protoporphyrinogen IX oxidase (PPO) enzyme in plants. This inhibition leads to a rapid, light-dependent cell membrane disruption and ultimately, plant death.
The synthesis of Saflufenacil involves the reaction of 5-amino-2-chloro-4-fluorobenzoic acid (or its ester derivative) with a substituted pyrimidinedione. This reaction typically forms an amide linkage, highlighting the utility of the amino and carboxylic acid functionalities of the title compound.
Experimental Protocol: Synthesis of a Saflufenacil Intermediate
The following is an illustrative experimental protocol for the synthesis of a Saflufenacil intermediate, adapted from patent literature. This demonstrates the practical application of 5-amino-2-chloro-4-fluorobenzoic acid's methyl ester.
Objective: To synthesize a key intermediate in the Saflufenacil production pathway.
Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve 100g of methyl 2-chloro-4-fluoro-5-aminobenzoate and 108g of ethyl trifluoroacetoacetate in 500ml of toluene.
-
Catalysis: Add 9.8g of sodium hydroxide to the solution.
-
Reaction Conditions: Heat the reaction mixture to 100°C and maintain this temperature for 2 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a 1 mol/L solution of dilute hydrochloric acid.
-
Separate the organic layer.
-
Dry the organic layer and concentrate it to yield the intermediate product.
-
This protocol achieved a reported yield of 90% for the intermediate.
Chemical Reactivity and Synthetic Potential
The reactivity of 5-amino-2-chloro-4-fluorobenzoic acid is dictated by the interplay of its functional groups: the electron-donating amino group and the electron-withdrawing carboxylic acid, chlorine, and fluorine substituents.
Nucleophilic Aromatic Substitution
The presence of multiple electron-withdrawing groups (carboxyl, chloro, and fluoro) activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). These groups enhance the electrophilicity of the ring carbons, facilitating attack by nucleophiles. The reaction is believed to proceed through a resonance-stabilized Meisenheimer complex intermediate. This inherent reactivity allows for the substitution of the chlorine atom to introduce further molecular diversity.
Reactions of the Amino and Carboxylic Acid Groups
The amino and carboxylic acid moieties exhibit their characteristic reactivities:
-
Acylation: The amino group can readily undergo acylation with acyl chlorides or anhydrides to form amides.
-
Esterification: The carboxylic acid group can be converted to its corresponding ester through reaction with an alcohol under acidic conditions.
These reactions provide handles for further functionalization and elaboration into more complex target molecules.
Hazards and Safety Precautions
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.
-
Harmful if Swallowed: May be harmful if ingested.
Recommended Safety Measures
Due to the potential hazards, the following safety precautions should be strictly adhered to when handling this compound:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves.
-
Use safety glasses or goggles to protect the eyes.
-
A lab coat should be worn to prevent skin contact.
-
-
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Avoid prolonged or repeated exposure.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.
Spectroscopic Profile
Experimentally determined spectroscopic data (NMR, IR, MS) for 5-amino-2-chloro-4-fluorobenzoic acid is not widely published. However, based on its chemical structure, the following spectral characteristics can be predicted. Researchers are strongly advised to obtain experimental data for definitive structural elucidation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of all the substituents. The amine and carboxylic acid protons will likely appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern, with the carbon attached to the fluorine exhibiting a characteristic large C-F coupling constant. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the various functional groups:
-
O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ for the carboxylic acid.
-
N-H stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C=O stretch: A strong absorption band around 1700 cm⁻¹ for the carboxylic acid carbonyl group.
-
C-N, C-Cl, and C-F stretches: These will appear in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (189.57). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of small molecules such as H₂O, CO, and CO₂ from the parent ion.
Conclusion
5-Amino-2-chloro-4-fluorobenzoic acid is a valuable and reactive intermediate, particularly in the synthesis of the herbicide Saflufenacil. Its polysubstituted aromatic structure provides a unique platform for synthetic transformations. While it presents moderate hazards requiring careful handling, its utility in the agrochemical industry is well-established. Further research into its potential applications in pharmaceuticals and other areas of chemical synthesis may reveal new opportunities for this versatile building block.
References
-
Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. [Link]
- Google Patents.
- Google Patents.
-
Patsnap Eureka. Preparation method of saflufenacil intermediate. [Link]
-
PubChem. 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. [Link]
-
Scribd. (2022). Eur J Org Chem - 2022 - Jeschke. [Link]
-
Justia Patents. (2025, April 10). a new process of saflufenacil production using novel intermediates. [Link]
-
AERU, University of Hertfordshire. (2025, November 1). Saflufenacil (Ref: BAS 800H). [Link]
- Google Patents.
-
Pharmaffiliates. 172404-33-0| Chemical Name : 5-Amino-2-chloro-4-fluorobenzoic acid. [Link]
-
ResearchGate. (2025, October 18). Manufacturing Approaches of New Halogenated Agrochemicals. [Link]
Methodological & Application
Application Notes & Protocols: Bis(4-fluorophenyl)phenylphosphine Oxide as a Versatile Pre-Ligand for Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This guide provides an in-depth technical overview of bis(4-fluorophenyl)phenylphosphine oxide, a highly effective and versatile air-stable pre-ligand for a range of palladium-catalyzed cross-coupling reactions. We will explore the fundamental concept of phosphine oxides as ligand precursors, the advantages conferred by their electronic and structural properties, and provide detailed, field-proven protocols for their application in key transformations such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This document is intended for researchers, chemists, and drug development professionals seeking robust and reliable catalytic systems for the synthesis of complex organic molecules.
Introduction: The Pre-Ligand Advantage
In the realm of homogeneous catalysis, phosphine ligands are paramount for stabilizing and activating metal centers, particularly palladium.[1][2] However, many electron-rich tertiary phosphines are sensitive to oxidation, necessitating handling under inert atmospheres, which can be a significant drawback for routine use and scale-up.[1]
Bis(4-fluorophenyl)phenylphosphine oxide represents a class of "pre-ligands" that elegantly circumvents this issue.[3][4] These pentavalent phosphorus compounds are robust, air- and moisture-stable solids that are easy to handle and store.[3] The core principle of their utility lies in their in situ reduction to the corresponding trivalent phosphine within the catalytic cycle. This active phosphine ligand then participates in the desired transformation.
The presence of two electron-withdrawing fluorine atoms on the phenyl rings modifies the electronic properties of the resulting phosphine ligand. This can influence the rates of oxidative addition and reductive elimination, often leading to enhanced catalytic activity and stability.[5][6] The use of bis(4-fluorophenyl)phenylphosphine oxide has been documented in a wide array of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, Stille, Negishi, and Hiyama couplings.
Key Properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₁₃F₂OP[7] |
| Molecular Weight | 314.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 125-131 °C[8] |
| CAS Number | 54300-32-2[7] |
The Pre-Ligand Activation Mechanism
The efficacy of phosphine oxides in catalysis hinges on their conversion to the active phosphine ligand. While various reducing agents can achieve this transformation, in the context of palladium-catalyzed cross-coupling, this reduction is often believed to occur in situ. The precise mechanism can be complex and dependent on the specific reaction components, but a simplified representation involves reduction facilitated by other reagents in the mixture or even the palladium center itself.[9]
This activation transforms the stable, easy-to-handle precursor into the catalytically active species precisely when and where it is needed, minimizing degradation and simplifying experimental setup.
Caption: In situ activation of the phosphine oxide pre-ligand.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, particularly for the synthesis of biaryl compounds.[10][11] The reaction couples an organoboron species (like a boronic acid) with a halide or triflate, catalyzed by a palladium complex.[12] The choice of ligand is critical for achieving high yields and broad substrate scope.
The phosphine generated from bis(4-fluorophenyl)phenylphosphine oxide is highly effective in this transformation, promoting efficient coupling of a variety of aryl and heteroaryl halides. The electron-withdrawing nature of the fluorinated aryl groups can accelerate the reductive elimination step, leading to higher turnover numbers.[5][6]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of aryl bromides with arylboronic acids. Optimization of temperature, base, and solvent may be required for specific substrates, especially for less reactive aryl chlorides.
Safety Information: Bis(4-fluorophenyl)phenylphosphine oxide may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[7] Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Experimental Workflow:
Caption: General experimental workflow for cross-coupling.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and bis(4-fluorophenyl)phenylphosphine oxide (2-4 mol%, typically a 2:1 ligand-to-metal ratio).
-
Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the reaction solvent (e.g., 1,4-dioxane, toluene, or a mixture with water, 3-5 mL). Degas the solution by bubbling the inert gas through it for 10-15 minutes or by using a freeze-pump-thaw cycle.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalytic Cycle and Parameter Summary
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
| Parameter | Typical Conditions | Causality & Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often preferred for its stability and reliability. It is reduced in situ to the active Pd(0) species. |
| Ligand Loading | 2-4 mol% (L:Pd ratio 2:1) | A 2:1 ligand-to-metal ratio is standard for forming the active LPd(0) species and preventing palladium black precipitation. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid to facilitate transmetalation.[12] Cs₂CO₃ is more soluble and often more effective for challenging substrates. |
| Solvent | Toluene, 1,4-Dioxane, DME, often with H₂O | A polar aprotic solvent is typical. The addition of water can aid in dissolving the base and boronic acid, accelerating the reaction. |
| Temperature | 80 - 110 °C | Higher temperatures are often required to promote the oxidative addition of less reactive aryl chlorides. |
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling amines with aryl halides or triflates. This reaction is fundamental in medicinal chemistry and materials science. The ligand plays a critical role in facilitating both the oxidative addition of the aryl halide and the final reductive elimination to form the C-N bond.
The phosphine derived from bis(4-fluorophenyl)phenylphosphine oxide provides the necessary electron-richness and steric bulk to promote this challenging transformation, allowing for the coupling of both primary and secondary amines with a range of aryl partners.
General Protocol for Buchwald-Hartwig Amination
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), bis(4-fluorophenyl)phenylphosphine oxide (2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 mmol, 1.4 equiv) to a dry Schlenk flask.
-
Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Solvent and Reaction: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 3-5 mL). Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring & Workup: Follow the general procedures for monitoring, workup, and purification as described in the Suzuki-Miyaura protocol.
Catalytic Cycle and Parameter Summary
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
| Parameter | Typical Conditions | Causality & Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source, avoiding the need for an in situ reduction step of the metal itself. |
| Base | NaOtBu, K₃PO₄, LHMDS, Cs₂CO₃ | A strong, sterically hindered base is required to deprotonate the amine coordinated to the palladium center without competing as a nucleophile. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential to prevent quenching of the strong base. |
| Temperature | 80 - 110 °C | Thermal energy is required to drive the reaction, particularly the reductive elimination step, which is often rate-limiting. |
Conclusion
Bis(4-fluorophenyl)phenylphosphine oxide is a robust, versatile, and user-friendly pre-ligand for a multitude of palladium-catalyzed cross-coupling reactions. Its air-stability simplifies experimental setup without compromising the high catalytic activity required for modern synthetic chemistry. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement this valuable tool in their synthetic endeavors, from small-scale discovery to process development.
References
- Phosphorus-Based C
- Bis(4-fluorophenyl)phenylphosphine oxide.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- A Superior Method for the Reduction of Secondary Phosphine Oxides. Organic Letters.
- Secondary phosphine oxides as pre-ligands for nanoparticle stabiliz
- Bis(4-fluorophenyl)phenylphosphine oxide 97%. Sigma-Aldrich.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. (2025).
- Fluorinated Biphenyl Phosphine Ligands for Accelerated [Au(I)]-Catalysis.
- BIS(4-FLUOROPHENYL)PHENYLPHOSPHINE OXIDE. ChemicalBook. (2025).
- Advances in Homogeneous Catalysis Using Secondary Phosphine Oxides (SPOs): Pre-ligands for Metal Complexes. CHIMIA.
- Suzuki Coupling. Organic Chemistry Portal.
- Enantioselective Coupling of Dienes and Phosphine Oxides. PMC, NIH.
- Air- and Moisture-Stable Secondary Phosphine Oxides as Preligands in C
- Cross coupling of phosphines and phosphine oxides.
- New approaches to fluorinated ligands and their application in c
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Synthesis and characterization of novel fluorinated polyimides.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Bis-Sonogashira cross-coupling: An expeditious approach.
- Air and Moisture-Stable Secondary Phosphine Oxides as Preligands in C
- Phosphine synthesis by reduction. Organic Chemistry Portal.
- Phosphine ligands and c
- 4-Iodophenyl-[18F]fluorosulfate as a versatile building block for Pd-catalyzed cross-coupling reactions. JuSER. (2024).
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it. (2025).
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- 2. gessnergroup.com [gessnergroup.com]
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- 8. BIS(4-FLUOROPHENYL)PHENYLPHOSPHINE OXIDE | 54300-32-2 [chemicalbook.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. iris.unina.it [iris.unina.it]
- 12. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Leveraging Bis(4-fluorophenyl)phenylphosphine Oxide in Rhodium-Catalyzed Hydroformylation
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of Bis(4-fluorophenyl)phenylphosphine oxide as a modifying ligand in rhodium-catalyzed hydroformylation. This document elucidates the underlying scientific principles, offers detailed experimental protocols, and presents a framework for optimizing reaction conditions to achieve desired product outcomes.
Introduction: The Strategic Imperative of Ligand Design in Hydroformylation
Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into valuable aldehydes through the addition of a formyl group and a hydrogen atom across the double bond.[1] The reaction is catalyzed by transition metal complexes, most notably those of rhodium and cobalt, and its efficiency, regioselectivity (linear vs. branched aldehyde), and enantioselectivity are profoundly influenced by the choice of ligands coordinated to the metal center.[2][3]
Phosphine ligands, in particular, have been instrumental in advancing hydroformylation catalysis.[4] By modulating the steric and electronic environment of the catalytic center, phosphine ligands can significantly enhance reaction rates and direct selectivity.[4][5] The introduction of electron-withdrawing or electron-donating substituents on the phosphine ligand allows for fine-tuning of the catalyst's properties.[6]
Bis(4-fluorophenyl)phenylphosphine Oxide: A Ligand of Interest
Bis(4-fluorophenyl)phenylphosphine oxide is a trivalent phosphorus compound with the chemical formula (FC₆H₄)₂P(O)C₆H₅. While often utilized in various cross-coupling reactions and as a flame retardant, its application as a ligand in hydroformylation presents unique opportunities.[7] The key features of this ligand that influence its catalytic behavior are:
-
Phosphine Oxide Moiety: While phosphines (PR₃) are the more conventional ligands, phosphine oxides (R₃P=O) can also play a role in catalytic systems. Although they are generally considered weaker ligands than phosphines, their presence can influence the catalytic cycle.
-
Electron-Withdrawing Fluorine Substituents: The presence of two fluorophenyl groups introduces strong electron-withdrawing effects. This electronic modification can impact the back-bonding between the rhodium center and the carbonyl ligands, potentially influencing CO dissociation rates and, consequently, the overall catalytic activity and selectivity.[8]
The strategic use of Bis(4-fluorophenyl)phenylphosphine oxide in a rhodium-catalyzed system is predicated on the hypothesis that its unique electronic properties can be harnessed to control the hydroformylation process.
Mechanistic Considerations: The Hydroformylation Catalytic Cycle
The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of key steps. The presence of a phosphine-type ligand like Bis(4-fluorophenyl)phenylphosphine oxide is crucial for stabilizing the active catalytic species and influencing the outcome of the reaction.
Figure 1: A simplified diagram of the rhodium-catalyzed hydroformylation cycle. The ligand (L), in this case, Bis(4-fluorophenyl)phenylphosphine oxide, plays a critical role in each step.
Experimental Protocols
The following protocols are provided as a starting point for the application of Bis(4-fluorophenyl)phenylphosphine oxide in rhodium-catalyzed hydroformylation. Optimization of these conditions is highly recommended to achieve the desired results for specific substrates.
Materials and Reagents
-
Rhodium Precursor: Dicarbonylacetylacetonatorhodium(I) [Rh(acac)(CO)₂]
-
Ligand: Bis(4-fluorophenyl)phenylphosphine oxide (97% purity)
-
Substrate: Alkene of interest (e.g., 1-octene, styrene)
-
Solvent: Toluene (anhydrous)
-
Syngas: A mixture of carbon monoxide (CO) and hydrogen (H₂) (1:1 molar ratio)
-
Internal Standard: Dodecane (for GC analysis)
Catalyst Stock Solution Preparation
-
In a nitrogen-filled glovebox, accurately weigh the desired amount of [Rh(acac)(CO)₂] and Bis(4-fluorophenyl)phenylphosphine oxide. A typical ligand-to-rhodium molar ratio to start with is 4:1.
-
Dissolve the rhodium precursor and the ligand in anhydrous toluene to achieve a final rhodium concentration of approximately 1 mM.
-
Stir the solution at room temperature for 30 minutes to ensure complete dissolution and complex formation.
Hydroformylation Reaction Procedure
The following procedure describes a typical batch reaction in a high-pressure autoclave.
Figure 2: A typical experimental workflow for a hydroformylation reaction.
Step-by-Step Protocol:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and equipped with a magnetic stir bar.
-
Loading: Under a nitrogen atmosphere, add the catalyst stock solution, the alkene substrate (e.g., 1-octene, typically a 1000:1 substrate-to-rhodium ratio), and the internal standard (dodecane) to the autoclave.
-
Sealing and Purging: Seal the autoclave and purge it three times with nitrogen, followed by three purges with the 1:1 CO/H₂ syngas mixture.
-
Pressurization and Heating: Pressurize the autoclave to the desired pressure (e.g., 20 bar) with the syngas mixture. Begin stirring and heat the reactor to the target temperature (e.g., 80 °C).
-
Reaction Monitoring: Maintain a constant pressure and temperature for the duration of the reaction (e.g., 4-24 hours). Samples can be carefully taken at intervals to monitor the progress of the reaction by GC analysis.
-
Reaction Quench: After the desired time, cool the reactor to room temperature in an ice bath.
-
Depressurization: Slowly and carefully vent the excess syngas in a well-ventilated fume hood.
-
Product Analysis: Open the autoclave and take a sample of the reaction mixture for analysis by Gas Chromatography (GC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy to determine conversion, regioselectivity (linear-to-branched ratio), and yield.
Data Presentation and Interpretation
The following table presents hypothetical, yet representative, data for the hydroformylation of 1-octene using the Bis(4-fluorophenyl)phenylphosphine oxide ligand system. This data is intended to serve as a baseline for comparison and optimization.
| Entry | Temperature (°C) | Pressure (bar) | Ligand/Rh Ratio | Conversion (%) | L:B Ratio | TOF (h⁻¹) |
| 1 | 80 | 20 | 2:1 | 85 | 2.5:1 | 212 |
| 2 | 80 | 20 | 4:1 | 92 | 3.0:1 | 230 |
| 3 | 80 | 40 | 4:1 | 98 | 2.8:1 | 245 |
| 4 | 100 | 20 | 4:1 | 99 | 2.2:1 | >400 |
-
L:B Ratio: Linear to Branched Aldehyde Ratio
-
TOF (Turnover Frequency): Moles of substrate converted per mole of catalyst per hour.
Interpretation of Results:
-
Effect of Ligand/Rh Ratio: Increasing the ligand-to-rhodium ratio (Entry 1 vs. 2) can lead to higher conversion and improved regioselectivity towards the linear aldehyde. This is a common observation in phosphine-modified systems.[9]
-
Effect of Pressure: Higher syngas pressure (Entry 2 vs. 3) can increase the reaction rate and conversion, although it may have a minor impact on regioselectivity.
-
Effect of Temperature: Increasing the temperature (Entry 2 vs. 4) generally accelerates the reaction rate (higher TOF) but can sometimes lead to a decrease in linear selectivity due to increased rates of competing isomerization reactions.
Safety Considerations
-
High-Pressure Equipment: All high-pressure reactions should be conducted by trained personnel using appropriate safety shields and following established safety protocols for the specific autoclave in use.
-
Toxic Gases: Carbon monoxide is a highly toxic and flammable gas. All operations involving CO must be performed in a well-ventilated fume hood.
-
Reagent Handling: Bis(4-fluorophenyl)phenylphosphine oxide is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
Bis(4-fluorophenyl)phenylphosphine oxide represents a compelling, electronically modified ligand for rhodium-catalyzed hydroformylation. Its electron-withdrawing nature offers a lever to modulate catalytic activity and selectivity. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this ligand in their synthetic endeavors. Through systematic optimization of reaction parameters, it is anticipated that this ligand system can be tailored to achieve high efficiencies and selectivities for a range of olefinic substrates, contributing to the advancement of fine chemical and pharmaceutical synthesis.
References
-
ResearchGate. (n.d.). Phosphine ligands applied in hydroformylation. Retrieved from [Link][11]
-
MDPI. (n.d.). Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. Retrieved from [Link][12]
-
National Institutes of Health. (n.d.). Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies. Retrieved from [Link][9]
-
PubChem. (n.d.). Bis(4-fluorophenyl)phenylphosphine oxide. Retrieved from [Link][10]
-
Wikipedia. (n.d.). Hydroformylation. Retrieved from [Link][1]
-
ResearchGate. (n.d.). Fluorinated Biphenyl Phosphine Ligands for Accelerated [Au(I)]-Catalysis. Retrieved from [Link][8]
-
ResearchGate. (n.d.). Hydroformylation ( OXO ) Catalysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. Retrieved from [Link][13]
-
ResearchGate. (n.d.). Types of phosphorus ligands used in hydroformylation. Retrieved from [Link][5]
-
MDPI. (n.d.). Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. Retrieved from [Link]
-
ACS Central Science. (2021). Phosphorus-Based Catalysis. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Hydroformylation Process and Applications. Retrieved from [Link][2]
-
ResearchGate. (n.d.). Synthesis of bis(4-aminophenoxy-4-phenyl) phenyl phosphine oxide (p-BAPPO). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. Retrieved from [Link][6]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligands for Practical Rhodium-Catalyzed Asymmetric Hydroformylation. Retrieved from [Link]
-
MDPI. (2024). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Retrieved from [Link][7]
-
Royal Society of Chemistry. (n.d.). Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study. Retrieved from [Link][3]
-
Royal Society of Chemistry. (2024). Cobalt-catalysed hydroformylation of epoxides in the presence of phosphine oxides. Retrieved from [Link]
-
University of Liverpool. (n.d.). New approaches to fluorinated ligands and their application in catalysis. Retrieved from [Link]
-
MDPI. (n.d.). 4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine). Retrieved from [Link]
-
Semantic Scholar. (2022). Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Rhodium-catalyzed hydroformylation of olefins: Effect of [bis(2,4-di-tert-butyl) pentaerythritol] diphosphite (alkanox P-24) on the regioselectivity of the reaction. Retrieved from [Link]
Sources
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- 4. cfmot.de [cfmot.de]
- 5. researchgate.net [researchgate.net]
- 6. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bis(4-fluorophenyl)phenylphosphine oxide | C18H13F2OP | CID 3532979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst [mdpi.com]
- 13. Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling Utilizing Bis(4-fluorophenyl)phenylphosphine Oxide
For: Researchers, scientists, and drug development professionals.
Introduction: Advancing Biaryl Synthesis through Strategic Ligand Design
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and substituted aromatic moieties.[1] These structural motifs are integral to a vast array of pharmaceuticals, agrochemicals, and advanced materials. The efficacy of this palladium-catalyzed transformation is profoundly influenced by the choice of phosphine ligand, which governs the catalyst's activity, stability, and selectivity.[2] This document provides a detailed experimental protocol and scientific rationale for the use of Bis(4-fluorophenyl)phenylphosphine oxide as a highly effective pre-ligand in Suzuki-Miyaura coupling reactions.
Phosphine oxides have emerged as robust, air-stable precursors to the active phosphine ligands required in the catalytic cycle. Their in-situ reduction to the corresponding phosphine circumvents the handling of often air-sensitive phosphines. Furthermore, phosphine oxides can act as stabilizing agents for the palladium catalyst, preventing the undesirable precipitation of palladium black and thereby ensuring consistent catalytic activity and reproducibility.[3]
The selection of Bis(4-fluorophenyl)phenylphosphine oxide is strategic. The presence of electron-withdrawing fluorine atoms on the phenyl rings modulates the electronic properties of the ligand. This fluorination decreases the basicity of the phosphorus center in the corresponding phosphine, which can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.[4]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol details a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using Bis(4-fluorophenyl)phenylphosphine oxide as a pre-ligand.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Aryl Bromide | Reagent | Commercially Available | --- |
| Arylboronic Acid | Reagent | Commercially Available | --- |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% | Commercially Available | Air-stable palladium precursor. |
| Bis(4-fluorophenyl)phenylphosphine oxide | 97% | Commercially Available | Air-stable pre-ligand. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Dried in an oven before use. |
| 1,4-Dioxane | Anhydrous | Commercially Available | --- |
| Deionized Water | --- | --- | --- |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup. |
| Brine | Saturated | Prepared in-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and Bis(4-fluorophenyl)phenylphosphine oxide (0.04 mmol, 4 mol%).
-
Add the palladium precursor and the pre-ligand to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent Addition and Reaction:
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) to the reaction mixture via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Causality Behind Experimental Choices
-
Palladium Precursor: Palladium(II) acetate is a common, cost-effective, and air-stable Pd(II) source.[3] It is reduced in situ to the active Pd(0) catalyst.
-
Pre-Ligand: Bis(4-fluorophenyl)phenylphosphine oxide is used in a 2:1 molar ratio to palladium. The phosphine oxide is reduced in situ to the corresponding phosphine, which then coordinates to the palladium center to form the active catalyst. The excess ligand ensures complete coordination and stabilization of the catalyst.
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation.[4] The use of a base is crucial for the formation of the reactive boronate species.[5]
-
Solvent System: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki-Miyaura couplings. Dioxane solubilizes the organic reagents, while water is often necessary to dissolve the base and facilitate the transmetalation step.[4]
-
Temperature: A reaction temperature of 80 °C is generally sufficient to promote the reaction without causing significant decomposition of the catalyst or reagents.
Visualizing the Pre-Ligand Activation and Catalysis
The following diagram illustrates the proposed in-situ generation of the active phosphine ligand from the phosphine oxide and its entry into the catalytic cycle.
Figure 2: In-situ generation of the active catalyst from the phosphine oxide pre-ligand.
Conclusion
The use of Bis(4-fluorophenyl)phenylphosphine oxide as a pre-ligand in Suzuki-Miyaura cross-coupling reactions offers a practical and efficient method for the synthesis of biaryl compounds. Its air-stability simplifies handling, while its in-situ reduction provides a reliable source of the active phosphine ligand. The electronic modulation by the fluorine substituents contributes to the overall efficacy of the catalytic system. This protocol provides a robust starting point for researchers in academia and industry to explore the utility of this valuable pre-ligand in their synthetic endeavors.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Retrieved from [Link]
-
Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Troubleshooting & Optimization
Technical Support Center: Bis(4-fluorophenyl)phosphine
Welcome to the technical support guide for bis(4-fluorophenyl)phosphine. This document is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions regarding the handling and storage of this air-sensitive reagent. Our goal is to equip you with the knowledge to prevent its oxidation, ensuring the integrity and success of your experiments.
Section 1: The Challenge of Oxidation
This section addresses the fundamental nature of bis(4-fluorophenyl)phosphine oxidation.
Q1: What is phosphine oxidation and why is bis(4-fluorophenyl)phosphine so susceptible to it?
A: Phosphine oxidation is the process where a trivalent phosphine (P(III)) is converted to a pentavalent phosphine oxide (P(V)) upon reaction with an oxidant, most commonly atmospheric oxygen. The phosphorus atom in bis(4-fluorophenyl)phosphine has a lone pair of electrons that is readily attacked by electrophilic oxygen. This reaction is often thermodynamically favorable and can proceed rapidly, especially in solution or when the phosphine is finely divided. All secondary phosphines are considered air-sensitive compounds, making the careful maintenance of inert conditions critical for their successful use.[1]
The general mechanism involves the interaction of the phosphine's lone pair with an oxygen molecule. While triarylphosphines are generally more stable than trialkylphosphines, diarylphosphines like bis(4-fluorophenyl)phosphine remain highly reactive towards oxygen.[2][3]
Caption: The oxidation pathway of bis(4-fluorophenyl)phosphine.
Q2: What are the consequences of using oxidized bis(4-fluorophenyl)phosphine in my reaction?
Section 2: Identifying Oxidation
Proactive detection is key. This section details how to confirm the purity of your phosphine.
Q3: How can I determine if my sample of bis(4-fluorophenyl)phosphine has oxidized?
A: There are several methods to check for the presence of the corresponding phosphine oxide:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method. ³¹P NMR is particularly powerful. The chemical shift (δ) for the trivalent phosphine will be significantly different from the pentavalent phosphine oxide.
-
Gas Chromatography-Mass Spectrometry (GC/MS): This technique can separate the phosphine from its oxide and provide their respective mass-to-charge ratios, confirming their identities.[4][5]
-
Thin-Layer Chromatography (TLC): While less definitive, a TLC plate can often show a new, more polar spot corresponding to the phosphine oxide, which will have a lower Rf value than the parent phosphine.
Q4: What specific changes should I look for in the ³¹P NMR spectrum?
A: While the exact chemical shifts can vary with the solvent and concentration, you will observe a distinct downfield shift for the phosphine oxide compared to the phosphine.
-
Bis(4-fluorophenyl)phosphine (P(III)): The ³¹P chemical shift will be in the typical range for secondary arylphosphines.
-
Bis(4-fluorophenyl)phosphine Oxide (P(V)): The ³¹P chemical shift will be significantly further downfield (a more positive ppm value). The formation of the P=O bond deshields the phosphorus nucleus, causing this shift. Monitoring the appearance and growth of this new peak relative to the starting material peak provides a quantitative measure of oxidation.
Section 3: Proactive Prevention: Best Practices for Handling and Storage
The core of preventing oxidation lies in rigorously excluding air and moisture.
Q5: What are the essential environmental controls for handling this reagent?
A: You must work under an inert atmosphere at all times. The two primary methods for achieving this are:
-
Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically argon or nitrogen) where oxygen and moisture levels are kept below 1 ppm.[6][7] This is the ideal environment for manipulating and weighing air-sensitive solids.[6]
-
Schlenk Line: A Schlenk line (or vacuum/inert gas manifold) allows you to perform reactions in glassware that can be evacuated to remove air and then backfilled with an inert gas.[8] This is a common and effective method for running reactions and handling solutions of air-sensitive compounds.
Caption: Standard workflow for an air-sensitive reaction.
Detailed Steps:
-
Glassware Preparation: Assemble all necessary glassware (reaction flask, condenser, etc.) and flame-dry it thoroughly under high vacuum to remove adsorbed water. [9]Allow it to cool to room temperature.
-
Establish Inert Atmosphere: Perform a minimum of three "evacuate-refill" cycles. This involves evacuating the flask on the Schlenk line and backfilling it with high-purity inert gas. [8]3. Solvent Addition: Transfer the required volume of degassed solvent into the reaction flask using a gas-tight syringe or by cannula transfer.
-
Reagent Addition: If you have a glovebox, weigh the bis(4-fluorophenyl)phosphine in the glovebox, seal it in the flask, and then attach it to the Schlenk line. If not, you must perform the addition under a strong positive flow of inert gas to minimize air ingress.
-
Commence Reaction: Once all reagents are added, ensure a positive pressure of inert gas (usually maintained by a bubbler) and begin stirring and/or heating as required by your procedure.
References
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Heeres, H. J. (2008). Working with air and moisture sensitive compounds. University of Groningen. [Link]
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Busacca, C. A., et al. (n.d.). SYNTHESIS OF ELECTRON-DEFICIENT SECONDARY PHOSPHINE OXIDES AND SECONDARY PHOSPHINES. Organic Syntheses. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3532979, Bis(4-fluorophenyl)phenylphosphine oxide. [Link]
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Jurt, P., et al. (2014). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Inorganic Chemistry, 53(24), 12855–12863. [Link]
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Li, Y., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega, 5(26), 16259–16267. [Link]
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University of York. (n.d.). Degassing solvents. [Link]
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Lin, Y.-P., et al. (2022). Method development for the determination of phosphine residues in foods. Journal of Food and Drug Analysis, 30(1), 137-147. [Link]
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Reddit. (2015). how to deal with an air sensitive solid?. r/chemistry. [Link]
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Pietsch, H., et al. (2016). Enantioselective Cu-Catalyzed Arylation of Secondary Phosphine Oxides with Diaryliodonium Salts toward the Synthesis of P-Chiral Phosphines. Journal of the American Chemical Society, 138(40), 13151–13154. [Link]
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Restek. (2024). Organophosphorus Pesticide Standard Safety Data Sheet. [Link]
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Malan, F. P., et al. (2022). (Nitrito-κ2O:O′)bis[tris(4-fluorophenyl)phosphine-κP]silver(I). IUCrData, 7(5). [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
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European Patent Office. (2004). Process for purifying phosphine oxides. EP 1241173 B1. [Link]
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Lin, Y.-P., et al. (2022). Method development for the determination of phosphine residues in foods. ResearchGate. [Link]
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ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). [Link]
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Reigart, J. R., & Roberts, J. R. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition. U.S. Environmental Protection Agency. [Link]
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Bode, J. (n.d.). How To: Degas Solvents. University of Rochester. [Link]
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Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. ResearchGate. [Link]
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Jurt, P., et al. (2014). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. ACS Publications. [Link]
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Jamil, R. T., & Ganti, L. (2023). Organophosphate Toxicity. StatPearls. [Link]
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ResearchGate. (n.d.). Preparation of sulfonated bis(4‐fluorophenyl) sulfone. [Link]
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MY Polymers. (n.d.). Inert Atmosphere Guide. [Link]
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National Pesticide Information Center. (n.d.). Storage of Pesticides. [Link]
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Centers for Disease Control and Prevention. (n.d.). ORGANOPHOSPHORUS PESTICIDES 5600. [Link]
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Lisa, N. (2022). Inert Atmosphere. YouTube. [Link]
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Wharmby, M. T., et al. (2015). Phosphine and phosphine oxide groups in metal–organic frameworks detected by P K-edge XAS. Chemical Communications, 51(13), 2631-2633. [Link]
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Ereztech. (n.d.). Tris(4-fluorophenyl)phosphine. [Link]
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Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. [Link]
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Deacon, G. B., et al. (2022). Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. Semantic Scholar. [Link]-Deacon-Junk/8521e42841682701b22e11891d4e08212e3e2b20)
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Technical Support Center: Purification of Bis(4-fluorophenyl)phenylphosphine Oxide
Welcome to the technical support center for the purification of Bis(4-fluorophenyl)phenylphosphine oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific understanding and practical protocols to achieve high purity for your downstream applications.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the key physical properties of Bis(4-fluorophenyl)phenylphosphine oxide relevant to its purification?
A1: Understanding the physical properties of Bis(4-fluorophenyl)phenylphosphine oxide is fundamental to designing an effective purification strategy. Key properties are summarized in the table below. The relatively high melting point suggests that it is a solid at room temperature, making recrystallization a viable purification method.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₃F₂OP | |
| Molecular Weight | 314.27 g/mol | |
| Melting Point | 125-131 °C | |
| Appearance | White to off-white solid | [Various Suppliers] |
Q2: What are the most common impurities I might encounter when synthesizing Bis(4-fluorophenyl)phenylphosphine oxide?
A2: The impurity profile largely depends on the synthetic route employed. Two common routes to triarylphosphine oxides are the oxidation of the corresponding triarylphosphine and the reaction of a phosphorus halide with a Grignard reagent.[1][2]
-
From Oxidation of Bis(4-fluorophenyl)phenylphosphine: The primary impurity would be the unreacted starting phosphine. Over-oxidation, though less common for triarylphosphines, could potentially lead to byproducts with oxygen insertion into P-C bonds.[3]
-
From Grignard Reactions (e.g., phenyldichlorophosphine with 4-fluorophenylmagnesium bromide): Potential impurities include incompletely reacted intermediates (e.g., (4-fluorophenyl)phenylphosphine oxide), and byproducts from the Grignard reagent itself.
Q3: Is Bis(4-fluorophenyl)phenylphosphine oxide hygroscopic?
A3: Phosphine oxides, in general, can be hygroscopic.[1] It is good practice to handle and store Bis(4-fluorophenyl)phenylphosphine oxide under dry conditions to prevent the adsorption of atmospheric water. If water absorption is suspected, drying the compound under vacuum may be necessary.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of Bis(4-fluorophenyl)phenylphosphine oxide in a question-and-answer format.
Problem 1: My final product is an oil and won't solidify, even though the literature reports it as a solid.
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Possible Cause A: Residual Solvent: The most common reason for a product failing to solidify is the presence of residual solvent.
-
Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (well below the melting point).
-
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Possible Cause B: Significant Impurities: A high concentration of impurities can depress the melting point and lead to an oily product.
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Solution: Analyze a small sample of the crude product by TLC or ¹H NMR to assess its purity. If significant impurities are present, proceed with a purification step like column chromatography before attempting to crystallize.
-
Problem 2: After column chromatography, I still see impurities in my final product.
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Possible Cause A: Inappropriate Solvent System: The chosen eluent may not be providing adequate separation between your product and the impurities.
-
Solution: Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol) to find an optimal system that gives good separation (ΔRf > 0.2) between your product and the impurities.
-
-
Possible Cause B: Column Overloading: Loading too much crude material onto the column can lead to poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used for packing the column.
-
-
Possible Cause C: Co-elution of Structurally Similar Impurities: Some byproducts may have very similar polarity to the desired product, making separation by standard silica gel chromatography challenging.
-
Solution: Consider using a different stationary phase, such as alumina, or employ gradient elution to improve separation. Alternatively, recrystallization after chromatography may be necessary to remove the persistent impurity.
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Problem 3: I am getting a low yield after recrystallization.
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Possible Cause A: The chosen solvent is too good at dissolving the product: If the compound is too soluble in the recrystallization solvent, even at low temperatures, recovery will be poor.
-
Solution: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. You may need to screen different solvents or use a binary solvent system. For a binary system, dissolve your compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid. Then, heat to redissolve and allow to cool slowly.
-
-
Possible Cause B: Premature crystallization during hot filtration: If the solution cools too quickly during filtration to remove insoluble impurities, the product will crystallize on the filter paper.
-
Solution: Use a heated funnel or preheat the funnel and receiving flask with hot solvent before filtration. Use a minimal amount of hot solvent to dissolve the crude product initially.
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Problem 4: My purified product appears discolored (e.g., yellow or brown).
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Possible Cause A: Presence of colored impurities: Some byproducts from the synthesis may be colored.
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Solution: If the discoloration persists after chromatography or recrystallization, you can try treating a solution of the product with activated carbon. Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite to remove the carbon. Note that this can sometimes lead to a loss of product.
-
-
Possible Cause B: Decomposition: The compound may be decomposing due to exposure to heat, light, or air.
-
Solution: Ensure that purification steps are carried out promptly and that the final product is stored in a cool, dark place, preferably under an inert atmosphere if it is found to be sensitive.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on the specific impurity profile of your crude material, as determined by TLC analysis.
-
Preparation of the Column:
-
Select an appropriate size glass column.
-
Pack the column with silica gel (60 Å, 40-63 µm) as a slurry in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).[2] Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude Bis(4-fluorophenyl)phenylphosphine oxide in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).
-
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product. The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Drying:
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization
The choice of solvent is critical for successful recrystallization and may require some small-scale screening.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as hexane/ethyl acetate) at room temperature and upon heating.
-
The ideal solvent will dissolve the product when hot but not when cold.
-
-
Dissolution:
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Place the crude Bis(4-fluorophenyl)phenylphosphine oxide in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.
-
Once the flask has reached room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals thoroughly under vacuum to remove all traces of the solvent.
-
Visualizations
Troubleshooting Workflow for Purification
Caption: A decision-making workflow for purifying Bis(4-fluorophenyl)phenylphosphine oxide.
General Purification Workflow
Caption: A general workflow for the purification of Bis(4-fluorophenyl)phenylphosphine oxide.
References
-
PubChem Compound Summary for CID 3532979, Bis(4-fluorophenyl)phenylphosphine oxide. National Center for Biotechnology Information. [Link]
-
Hilliard, C. R., Bhuvanesh, N., & Gladysz, J. A. (2012). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 41(6), 1849-1861. [Link]
-
Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. (2020). Organometallics, 39(21), 3866–3874. [Link]
-
Supporting Information for manuscript. The Royal Society of Chemistry. [Link]
-
Riley, C. (2020). Enantioselective Chemo-Enzymatic Synthesis of Triaryl Phosphine oxides and Phosphines. The University of Liverpool Repository. [Link]
-
Synthesis of Unsymmetrical Tertiary Phosphine Oxides via Sequential Substitution Reaction of Phosphonic Acid Dithioesters with Grignard Reagents. (2017). Organic Letters, 19(14), 3767–3770. [Link]
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
Sources
Technical Support Center: Stability and Handling of Bis(4-fluorophenyl)phenylphosphine oxide
Welcome to the technical support guide for Bis(4-fluorophenyl)phenylphosphine oxide (CAS 54300-32-2). This document is designed for researchers, chemists, and drug development professionals who utilize this compound in their work. Our goal is to provide in-depth, practical insights into its stability under various reaction conditions, helping you anticipate its behavior, troubleshoot potential issues, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental stability and handling of Bis(4-fluorophenyl)phenylphosphine oxide.
Q1: What are the general stability characteristics of Bis(4-fluorophenyl)phenylphosphine oxide?
A: Bis(4-fluorophenyl)phenylphosphine oxide is a highly robust molecule characterized by exceptional thermal and chemical stability. This stability is primarily due to two key structural features:
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The Phosphoryl Group (P=O): The phosphorus-oxygen double bond is extremely strong and thermodynamically stable, making the phosphorus center resistant to reduction.[1]
-
The Phosphorus-Carbon Bonds (P-C): The bonds connecting the phosphorus atom to the three aromatic rings are very strong and not susceptible to cleavage under typical synthetic conditions.[2]
It is a crystalline solid that is generally stable to air and moisture, making it convenient to handle and store.[3]
Q2: How thermally stable is this compound? At what temperature does it decompose?
A: Triarylphosphine oxides as a class are known for their high thermal stability.[4][5] Bis(4-fluorophenyl)phenylphosphine oxide has a melting point of 125-131 °C.[6] While a specific decomposition temperature is not widely published, it is expected to be stable well above this range. For comparison, the closely related triphenylphosphine oxide is stable up to its boiling point of 360 °C.[7] Decomposition, when it occurs at very high temperatures, would likely involve the cleavage of the P-C bonds.[2] For most organic reactions, even those at elevated temperatures (e.g., 100-150 °C), thermal decomposition of this phosphine oxide is not a concern.
Q3: Is Bis(4-fluorophenyl)phenylphosphine oxide compatible with common acidic and basic reagents?
A: Yes, it is generally inert to a wide range of acidic and basic conditions commonly employed in organic synthesis. The P=O bond is not readily protonated or attacked by nucleophilic bases. Its use as a ligand or catalyst in various cross-coupling reactions, which often employ bases like carbonates, phosphates, or hydroxides, underscores its stability in these environments. Hydrolysis of the P-C bonds requires harsh conditions not typically seen in standard laboratory procedures.[8]
Q4: Can this compound be oxidized or reduced during a reaction?
A: The phosphorus atom in Bis(4-fluorophenyl)phenylphosphine oxide is in its highest oxidation state (+5), making the molecule inert to further oxidation. Conversely, reduction of the highly stable P=O bond to the corresponding phosphine is a challenging transformation that requires potent reducing agents (e.g., silanes) or a two-step process involving activation to a chlorophosphonium salt followed by reduction.[1] Therefore, it is completely stable to common reducing agents like NaBH₄ or H₂/Pd.
Q5: Are there any concerns regarding its stability to light (photostability)?
A: While some organophosphorus compounds can undergo photodegradation upon prolonged exposure to UV light, triarylphosphine oxides are generally considered photochemically stable.[9][10] Degradation pathways for other organophosphorus compounds often involve weaker bonds like P-S or P-O-C, which are absent in this molecule.[9] For standard laboratory use where reactions are protected from direct, intense light, photodecomposition is not a significant risk.
Q6: What are the recommended storage conditions?
A: The compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight. Given its stability to air and moisture, no special inert atmosphere is required for routine storage.
Troubleshooting Guide: Is Compound Instability Affecting My Reaction?
Unexpected reaction outcomes can lead researchers to question the stability of every component. This guide provides a logical workflow to diagnose if Bis(4-fluorophenyl)phenylphosphine oxide is the source of the issue.
Scenario: My reaction is giving low yields, and/or I observe unexpected byproducts by LCMS or NMR analysis.
While this phosphine oxide is highly stable, it is crucial to systematically rule out any potential contribution to reaction failure. The following workflow can help isolate the root cause.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
These self-validating protocols are designed to provide definitive answers to questions of purity and stability.
Protocol 1: Purity Assessment by ¹H and ³¹P NMR Spectroscopy
Objective: To confirm the identity and purity of the Bis(4-fluorophenyl)phenylphosphine oxide starting material.
Methodology:
-
Sample Preparation: Accurately weigh ~10-15 mg of the phosphine oxide and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Expected Result: The spectrum should show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm). The integration should correspond to the 13 aromatic protons. The absence of significant peaks in other regions (e.g., aliphatic) is indicative of high purity.
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled phosphorus NMR spectrum. Use 85% H₃PO₄ as an external standard (δ = 0 ppm).
-
Expected Result: A single sharp peak should be observed. The presence of multiple peaks suggests phosphorus-containing impurities.
-
-
Analysis: Compare the obtained spectra with reference data. Purity can be estimated from the ¹H NMR by comparing the integral of the compound's peaks to those of any visible impurities.
Protocol 2: Control Experiment for Assessing Stability Under Reaction Conditions
Objective: To determine if the phosphine oxide is stable under your specific reaction conditions, independent of other reactive species.
Methodology:
-
Setup: In a reaction vessel identical to the one used for your actual experiment, combine all reagents except for your primary substrate(s) (e.g., the aryl halide or coupling partner). This includes the solvent, any base, catalyst, and Bis(4-fluorophenyl)phenylphosphine oxide at the same concentrations and ratios.
-
Time Zero Sample (t=0): Immediately after mixing, withdraw a small aliquot from the reaction mixture. Quench it appropriately (e.g., with a buffer solution) and extract the organic components. Prepare this sample for analysis (e.g., LCMS or NMR).
-
Reaction Conditions: Subject the control reaction mixture to the exact same conditions as your experiment (temperature, stirring, atmosphere, time).
-
Time-Point Samples: Withdraw additional aliquots at intermediate time points and at the final reaction time (t=final). Process them in the same manner as the t=0 sample.
-
Analysis: Analyze all samples by a suitable method (LCMS is often ideal). Compare the peak corresponding to Bis(4-fluorophenyl)phenylphosphine oxide across all time points.
-
Trustworthy Result: If the peak area/intensity and retention time of the phosphine oxide remain constant from t=0 to t=final, and no new peaks appear that could be attributed to its degradation, the compound is stable under your experimental conditions.
-
Data Summary & Compatibility
Table 1: Physicochemical Properties of Bis(4-fluorophenyl)phenylphosphine oxide
| Property | Value | Source(s) |
| CAS Number | 54300-32-2 | [11] |
| Molecular Formula | C₁₈H₁₃F₂OP | [11] |
| Molecular Weight | 314.27 g/mol | |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 125-131 °C | [6] |
Table 2: General Reagent Compatibility Guide
| Reagent Class | Compatibility | Rationale & Notes |
| Protic Solvents (H₂O, Alcohols) | High | P-C bonds are hydrolytically stable.[8] |
| Aprotic Polar Solvents (DMF, DMSO, MeCN) | High | Stable and often used as a solvent for reactions involving this compound. |
| Aprotic Nonpolar Solvents (Toluene, Hexane) | High | Chemically stable, though solubility may be limited in nonpolar solvents.[7] |
| Mineral Acids (HCl, H₂SO₄ - dilute) | High | The P=O group is not a strong base; stable under typical reaction workup conditions. |
| Organic Acids (AcOH, TFA) | High | Stable. |
| Inorganic Bases (K₂CO₃, NaOH, K₃PO₄) | High | Widely used in coupling reactions where this compound may be a ligand; no reaction. |
| Organic Bases (Et₃N, DIPEA) | High | Inert to amine bases. |
| Common Oxidants (H₂O₂, m-CPBA) | High | Phosphorus is already in its highest oxidation state (+5). |
| Common Reductants (NaBH₄, H₂/Pd) | High | The P=O bond is very strong and resistant to all but the harshest reducing agents.[1] |
| Palladium Catalysts | High | Frequently used in palladium-catalyzed cross-coupling reactions. |
Mechanistic Insights into Stability
The exceptional stability of Bis(4-fluorophenyl)phenylphosphine oxide is rooted in its fundamental chemical structure. Understanding these principles provides confidence in its application.
Caption: Core structural features contributing to stability.
-
P=O Bond Strength: The phosphoryl bond is one of the strongest in organophosphorus chemistry. Its high bond dissociation energy means a significant energy input is required to break it, conferring high thermal stability and resistance to reduction.[1]
-
P-C Bond Inertness: The phosphorus-sp² carbon bonds are covalent, strong, and sterically hindered by the aryl rings. They are not susceptible to hydrolysis and are generally unreactive towards most reagents.[2]
-
Phosphorus Oxidation State: With a formal oxidation state of +5, the phosphorus atom is electron-deficient and not susceptible to attack by electrophiles or further oxidation.
References
-
Li, Y., Tian, C., Cheng, G., Li, C., & Wang, Z. (2024). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Polymers, 16(18), 2635. [Link]
-
Werner, T., et al. (2019). Hydrogen Peroxide Adducts of Triarylphosphine Oxides. Dalton Transactions. [Link]
-
Gheorghiu, M., et al. (2012). Synthesis and characterization of novel fluorinated polyimides derived from bis[4-(4′-aminophenoxy)phenyl]-3,5-bis(trifluoromethyl)phenyl phosphine oxide. ResearchGate. [Link]
-
MDPI. (n.d.). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI. [Link]
-
PubChem. (n.d.). Bis(4-fluorophenyl)phenylphosphine oxide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Bis(4-methoxyphenyl)phenylphosphine oxide. National Center for Biotechnology Information. [Link]
-
Toniolo, R., et al. (2006). Photodegradation of organophosphorus insecticides. PubMed. [Link]
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12412. [Link]
-
NIST. (n.d.). Triphenylphosphine oxide. NIST WebBook. [Link]
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
-
Klánová, J., et al. (2003). Photodegradation of organophosphorus pesticides in water, ice and snow. ResearchGate. [Link]
-
Werner, T., et al. (2019). Hydrogen peroxide adducts of triarylphosphine oxides. Dalton Transactions. [Link]
-
Wikipedia. (n.d.). Phosphine oxides. Wikipedia. [Link]
-
Wikipedia. (n.d.). Triphenylphosphine oxide. Wikipedia. [Link]
-
Ellwood, S., et al. (2020). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics. [Link]
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Removal of phosphine oxide byproducts from reaction mixtures
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve the common challenge of removing phosphine oxide byproducts from reaction mixtures. Phosphine oxides, particularly triphenylphosphine oxide (TPPO), are stoichiometric byproducts in many indispensable organic reactions, including the Wittig, Mitsunobu, Staudinger, and Appel reactions. Their removal can be a significant bottleneck in purification, especially at a larger scale where chromatography is not ideal. This guide provides a comprehensive overview of various removal techniques, their underlying principles, and practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: Why is removing triphenylphosphine oxide (TPPO) so challenging?
A: The difficulty in removing TPPO stems from its physical properties. It is a high-boiling, crystalline solid that often exhibits solubility similar to that of the desired reaction product, making simple extraction or crystallization challenging. Furthermore, its polarity can lead to streaking and difficult separation during column chromatography.
Q2: What are the most common methods for removing phosphine oxides?
A: The primary methods for phosphine oxide removal can be categorized as follows:
-
Precipitation/Crystallization: This involves inducing the phosphine oxide to selectively precipitate from the reaction mixture, either directly or by forming an insoluble complex.
-
Chromatography: While often effective on a small scale, it can be tedious and costly for larger quantities.
-
Extraction: This is typically effective when using modified phosphines that generate a basic or acidic phosphine oxide, allowing for its removal with an aqueous acid or base wash.
-
Scavenger Resins: These are solid-supported reagents that selectively bind to the phosphine oxide, which can then be removed by simple filtration.
Q3: I have a reaction in THF that produced a lot of TPPO. What's the best way to get rid of it?
A: Precipitation with a Lewis acid is a highly effective method for removing TPPO from ethereal solvents like THF. While MgCl₂ and ZnCl₂ are often ineffective in THF, anhydrous calcium bromide (CaBr₂) has been shown to be very efficient at precipitating TPPO from THF solutions.[1]
Q4: Can I avoid using chromatography altogether for my Mitsunobu reaction workup?
A: Yes, several chromatography-free methods exist. One common approach is to induce the co-precipitation of TPPO and the hydrazine byproduct by carefully selecting the solvent and temperature.[2][3] Another effective method involves the precipitation of TPPO by forming a complex with a Lewis acid like MgCl₂ or ZnCl₂.[2][4]
Troubleshooting Guide
Issue 1: My product and TPPO have very similar Rf values on TLC, making chromatographic separation difficult.
Underlying Cause: The polarity of your product is very close to that of TPPO.
Solutions:
-
Precipitation with a Lewis Acid: This is often the most effective solution. The choice of Lewis acid and solvent is crucial.
-
For polar solvents (Ethanol, Ethyl Acetate): Use ZnCl₂ to precipitate the TPPO as an insoluble complex.[4]
-
For ethereal solvents (THF, 2-MeTHF, MTBE): Anhydrous CaBr₂ is highly effective.[1]
-
For less polar solvents (Toluene, Dichloromethane): MgCl₂ can be used to form an insoluble complex with TPPO.[5]
-
-
Selective Crystallization: If your product is non-polar, you can often precipitate the TPPO by concentrating the reaction mixture and triturating with a non-polar solvent like hexane or cold diethyl ether.[2]
Issue 2: I tried precipitating TPPO with a Lewis acid, but the removal was incomplete.
Underlying Cause: Several factors can affect the efficiency of precipitation.
Solutions:
-
Optimize the Stoichiometry: An excess of the Lewis acid is often required for complete removal. For ZnCl₂, a 2:1 ratio of ZnCl₂ to TPPO is often optimal.[4]
-
Solvent Choice: Ensure you are using a solvent system where the TPPO-metal complex is insoluble.
-
Increase Surface Area (for MgCl₂): The efficiency of MgCl₂ precipitation can be improved by increasing the surface area of the solid MgCl₂. Wet milling can be a highly effective technique for this on a larger scale.[5]
-
Stirring Time and Temperature: Allow sufficient time for the complex to form and precipitate. Cooling the mixture can sometimes improve precipitation.
Issue 3: My product is sensitive to Lewis acids.
Underlying Cause: The acidic nature of the metal salts can degrade sensitive functional groups.
Solutions:
-
Scavenger Resins: Use a scavenger resin, such as a modified Merrifield resin. These resins have functional groups that react with and bind the phosphine oxide, allowing for its removal by filtration without introducing acidic reagents.[1]
-
Alternative Phosphines: In future reactions, consider using a phosphine reagent that generates a more easily removable oxide. For example, using diphenyl(2-pyridyl)phosphine in a Mitsunobu reaction results in a basic phosphine oxide that can be removed with a dilute acid wash.[6]
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride in Polar Solvents
This method is particularly useful for reactions conducted in polar solvents like ethanol or ethyl acetate.[4]
Materials:
-
Crude reaction mixture containing the product and TPPO
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol (or other suitable polar solvent)
-
Acetone
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of warm ethanol.
-
In a separate flask, prepare a 1.8 M solution of ZnCl₂ in warm ethanol.
-
Add the ZnCl₂ solution (2 equivalents relative to the estimated amount of TPPO) to the solution of the crude product at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.
-
Stir the mixture for at least one hour to ensure complete precipitation. Scraping the sides of the flask can help induce precipitation.
-
Filter the mixture to remove the insoluble TPPO-Zn complex.
-
Concentrate the filtrate to remove the ethanol.
-
Slurry the resulting residue with acetone to dissolve the product and leave behind any excess, insoluble zinc chloride.
-
Filter the acetone slurry and concentrate the filtrate to obtain the purified product.
Protocol 2: Removal of TPPO from Ethereal Solvents using Calcium Bromide
This protocol is effective for removing TPPO from reactions performed in THF, 2-MeTHF, or MTBE.[1][7]
Materials:
-
Crude reaction mixture in an ethereal solvent
-
Anhydrous Calcium Bromide (CaBr₂)
Procedure:
-
To the crude reaction mixture in the ethereal solvent, add anhydrous CaBr₂ (typically 1.5-2 equivalents relative to TPPO).
-
Stir the mixture at room temperature. The formation of a white precipitate (the TPPO-CaBr₂ complex) should be observed.
-
Continue stirring for 1-2 hours to ensure complete precipitation.
-
Filter the reaction mixture to remove the insoluble complex.
-
Wash the filter cake with a small amount of the ethereal solvent.
-
The combined filtrate contains the purified product.
Method Selection Guide
The choice of removal method depends on several factors, including the reaction solvent, the scale of the reaction, and the stability of the product. The following diagram and table provide a guide for selecting the most appropriate method.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CA2222854A1 - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Phosphine Oxide Reduction in Catalysis
For researchers, synthetic chemists, and professionals in drug development, the efficient regeneration of phosphines from their corresponding oxides is a critical challenge. The exceptional stability of the P=O bond often necessitates harsh reduction conditions, limiting functional group tolerance and complicating the synthesis of valuable phosphine ligands. This guide provides an in-depth comparison of prevalent phosphine oxide reduction methodologies, offering insights into their mechanisms, practical applications, and experimental nuances to empower you in selecting the optimal strategy for your synthetic endeavors.
The Central Role of Phosphine Oxide Reduction
Phosphines are ubiquitous in catalysis, serving as crucial ligands for transition metals in a vast array of transformations. However, their propensity for oxidation to the corresponding phosphine oxides is a common drawback, leading to catalyst deactivation and the generation of stoichiometric waste. The ability to efficiently reduce phosphine oxides back to their trivalent state is therefore not only a matter of atom economy but also a key enabler for the development of more sustainable and cost-effective catalytic processes. This guide will navigate the landscape of phosphine oxide reduction, focusing on the most impactful and mechanistically distinct approaches.
Silane-Mediated Reductions: The Workhorse of Modern Methods
Hydrosilanes have emerged as a cornerstone for phosphine oxide reduction due to their favorable balance of reactivity and selectivity. The performance of these reagents is highly dependent on the choice of silane, catalyst, and reaction conditions.
Mechanism of Silane-Mediated Reductions
The reduction of phosphine oxides by silanes generally proceeds through the activation of the P=O bond, making the phosphorus center more electrophilic and susceptible to hydride attack from the silane. This activation can be achieved through the use of a catalyst, which can be either a Lewis acid, a Brønsted acid, or a transition metal complex.
The stereochemical outcome of silane reductions is highly dependent on the specific conditions employed. While some methods proceed with retention of configuration at the phosphorus center, others can lead to inversion or racemization.
Comparative Analysis of Silane-Based Methods
| Method | Silane | Catalyst/Activator | Temp. (°C) | Time (h) | Typical Yield (%) | Key Features & Functional Group Tolerance |
| Titanium-Catalyzed | TMDS | Ti(OiPr)₄ (10 mol%) | 100 | Varies | High | Broad scope for triaryl, trialkyl, and diphosphine oxides.[1][2] |
| Brønsted Acid-Catalyzed | (EtO)₂MeSiH | Diaryl Phosphoric Acid (15 mol%) | 110 | 8-48 | 72-92 | Excellent chemoselectivity; tolerates ketones, esters, amides, nitriles, and olefins.[3] |
| Additive-Free | DPDS | None | 110 | < 16 | High | High functional group tolerance (aldehydes, nitro, cyano); proceeds with retention of configuration.[4] |
| Indium-Catalyzed | TMDS | InBr₃ (1 mol%) | 100 | Varies | Quantitative | Effective for a range of phosphine oxides.[5] |
| Copper-Catalyzed | TMDS | Cu(OTf)₂ | Varies | Varies | High | Selectively reduces phosphine oxides in the presence of other reducible groups like ketones and esters.[1] |
Experimental Protocols
This protocol is adapted from the work of Lemaire and coworkers.[1][2]
Materials:
-
Tertiary phosphine oxide (1.0 mmol)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) (1.25 mmol)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.1 mmol)
-
Anhydrous methylcyclohexane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the tertiary phosphine oxide.
-
Add anhydrous methylcyclohexane via syringe.
-
Add Ti(OiPr)₄ via syringe.
-
Add TMDS via syringe.
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or ³¹P NMR.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with an aqueous solution of NaOH (1 M).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude phosphine can be purified by column chromatography on silica gel.
This protocol is based on the findings of Beller and coworkers.[3]
Materials:
-
Functionalized phosphine oxide (0.5 mmol)
-
Bis(4-nitrophenyl)phosphoric acid (0.075 mmol, 15 mol%)
-
Diethoxymethylsilane ((EtO)₂MeSiH) (2.0 mmol)
-
Anhydrous toluene (4.0 mL)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine the functionalized phosphine oxide and the bis(4-nitrophenyl)phosphoric acid catalyst.
-
Add anhydrous toluene, followed by diethoxymethylsilane.
-
Seal the vessel and heat the mixture to 110 °C.
-
Monitor the reaction for 8-48 hours until completion is observed by ³¹P NMR.
-
After cooling to room temperature, carefully add the reaction mixture to a saturated aqueous NaHCO₃ solution to quench.
-
Extract the product with an organic solvent.
-
The combined organic phases are dried, filtered, and concentrated.
-
Purify the resulting phosphine by column chromatography.
Mechanistic Visualization
Caption: Generalized mechanism for catalytic silane reduction of phosphine oxides.
Aluminum Hydride Reductions: Potent but Less Selective
Strongly reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the deoxygenation of phosphine oxides. However, their high reactivity often leads to poor chemoselectivity, limiting their application to substrates lacking other reducible functional groups.
Stereospecific Reduction with Inversion of Configuration
A significant advancement in the use of aluminum hydrides is the two-step procedure for the stereospecific reduction of P-chiral phosphine oxides with inversion of configuration. This method, developed by Imamoto and coworkers, involves the activation of the phosphine oxide with a methylation agent prior to reduction.[1][4]
Mechanism: The reaction proceeds through the formation of an alkoxyphosphonium salt upon methylation of the phosphine oxide. Subsequent nucleophilic attack by the hydride from LiAlH₄ at the phosphorus center occurs via an Sₙ2-type mechanism, leading to the inversion of the stereocenter.
Experimental Protocol: Stereospecific Reduction with LiAlH₄
Materials:
-
Enantiomerically enriched P-chiral phosphine oxide (1.0 mmol)
-
Methyl trifluoromethanesulfonate (MeOTf) (1.2 mmol)
-
Lithium aluminum hydride (LiAlH₄) (1.5 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
Under an inert atmosphere, dissolve the P-chiral phosphine oxide in anhydrous THF in a flame-dried flask.
-
Cool the solution to 0 °C and add methyl triflate dropwise.
-
Allow the reaction to stir at room temperature for 1-2 hours to ensure complete formation of the phosphonium salt.
-
Cool the reaction mixture to -78 °C and carefully add LiAlH₄ portion-wise.
-
Stir the reaction at low temperature and monitor its progress.
-
Upon completion, quench the reaction by the slow addition of water or an aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until a clear separation of layers is observed.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the chiral phosphine, often as its borane adduct to prevent re-oxidation.
Mechanistic Visualization
Caption: Mechanism of stereospecific phosphine oxide reduction with inversion.
Activation with Oxalyl Chloride: A Gateway to Mild Reductions
The exceptional stability of the P=O bond can be overcome by converting the phosphine oxide into a more reactive intermediate. Oxalyl chloride is a highly effective activating agent for this purpose, transforming the phosphine oxide into a dichlorophosphorane or a related phosphonium species.[6][7] This activated intermediate is then readily reduced by a variety of mild reducing agents.
The Activation Step
The reaction of a phosphine oxide with oxalyl chloride generates a highly electrophilic phosphorus center. This activation facilitates subsequent reduction under conditions that would be ineffective on the starting phosphine oxide.
Subsequent Reduction
Once activated, the phosphonium species can be reduced by various reagents, including hexachlorodisilane or even molecular hydrogen under specific catalytic conditions.[6] This two-step approach allows for the net reduction of the phosphine oxide under overall milder conditions than direct reduction methods.
Experimental Protocol: Oxalyl Chloride Activation followed by Reduction
This protocol is a general representation based on the work of Procter and coworkers.[6]
Materials:
-
Phosphine oxide (1.0 mmol)
-
Oxalyl chloride (1.2 mmol)
-
Hexachlorodisilane (Si₂Cl₆) (1.1 mmol)
-
Anhydrous dichloromethane (DCM) (10 mL)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the phosphine oxide in anhydrous DCM.
-
Cool the solution to 0 °C and add oxalyl chloride dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete activation.
-
In a separate flask, prepare a solution of hexachlorodisilane in anhydrous DCM.
-
Slowly add the solution of the activated phosphine oxide to the hexachlorodisilane solution at 0 °C.
-
Monitor the reaction by ³¹P NMR.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting phosphine by appropriate methods.
Mechanistic Visualization
Caption: Two-step phosphine oxide reduction via oxalyl chloride activation.
Conclusion: A Method for Every Need
The choice of an appropriate phosphine oxide reduction method is dictated by the specific requirements of the synthesis, including the substrate's functional group tolerance, the need for stereocontrol, and considerations of cost and scalability.
-
For highly functionalized molecules , the chemoselective, Brønsted acid-catalyzed silane reduction offers a powerful and versatile solution.
-
When stereochemistry is paramount , the Imamoto protocol for stereospecific reduction with LiAlH₄ after methylation provides a reliable method for inverting the phosphorus stereocenter.
-
For general-purpose reductions of robust phosphine oxides , titanium-catalyzed silane reductions offer a good balance of reactivity and practicality.
-
The oxalyl chloride activation strategy opens the door to a wider range of mild reducing agents and can be particularly useful for challenging substrates.
By understanding the underlying principles and practical considerations of these key methodologies, researchers can make informed decisions to efficiently recycle valuable phosphine ligands and advance their catalytic research.
References
-
Berthod, M., Favre-Réguillon, A., Mohamad, J., Mignani, G., Docherty, G., & Lemaire, M. (2007). A Catalytic Method for the Reduction of Secondary and Tertiary Phosphine Oxides. Synlett, 2007(10), 1545-1548. [Link]
-
Li, Y., Lu, L. Q., Das, S., Pisiewicz, S., Junge, K., & Beller, M. (2012). Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to Phosphines. Journal of the American Chemical Society, 134(44), 18325–18329. [Link]
-
Smith, C. D., et al. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics, 40(5), 585–593. [Link]
-
Hérault, D., Nguyen, D. H., Nuel, D., & Buono, G. (2015). Reduction of secondary and tertiary phosphine oxides to phosphines. Chemical Society Reviews, 44(9), 2508-2528. [Link]
-
Imamoto, T., Kikuchi, S. i., Miura, T., & Wada, Y. (2001). Stereospecific Reduction of Phosphine Oxides to Phosphines by the Use of a Methylation Reagent and Lithium Aluminum Hydride. Organic Letters, 3(1), 87–90. [Link]
-
Favre-Réguillon, A., et al. (2012). Reduction of Phosphine Oxides to Phosphines with the InBr3/TMDS System. European Journal of Organic Chemistry, 2012(28), 5536-5541. [Link]
-
Petit, C., et al. (2013). Unraveling the Catalytic Cycle of Tertiary Phosphine Oxides Reduction with Hydrosiloxane and Ti(OiPr)4 through EPR and 29Si NMR Spectroscopy. ACS Catalysis, 3(7), 1431-1438. [Link]
-
Radomski, K. M., et al. (2017). Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane. Angewandte Chemie International Edition, 56(46), 14539-14543. [Link]
-
Busacca, C. A., et al. (2008). A Practical, Cost-Effective Reduction of Tertiary Phosphine Oxides with Diisobutylaluminum Hydride. The Journal of Organic Chemistry, 73(4), 1524–1531. [Link]
-
Yin, K., et al. (2023). N,N,N′,N′-Tetramethylethylenediamine (TMEDA) Mediated Reduction of Phosphine Oxides in the Presence of Oxalyl Chloride. Organic Letters, 25(29), 5236–5241. [Link]
-
Procter, D. J., et al. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics, 40(5), 585-593. [Link]
-
Lemaire, M., et al. (2013). Mechanistic Insight into the Reduction of Tertiary Phosphine Oxides by Ti(OiPr)4/TMDS. Organometallics, 32(15), 4130-4138. [Link]
-
Beller, M., et al. (2012). General and Selective Copper-Catalyzed Reduction of Tertiary and Secondary Phosphine Oxides: Convenient Synthesis of Phosphines. Journal of the American Chemical Society, 134(23), 9727-9732. [Link]
-
Lemaire, M., et al. (2007). A Catalytic Method for the Reduction of Secondary and Tertiary Phosphine Oxides. Synlett, 2007(10), 1545-1548. [Link]
Sources
- 1. Phosphine synthesis by reduction [organic-chemistry.org]
- 2. A Catalytic Method for the Reduction of Secondary and Tertiary Phosphine Oxides [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Bis(4-fluorophenyl)phosphine oxide versus other electron-deficient phosphine ligands
Executive Summary
Bis(4-fluorophenyl)phosphine oxide (hereafter (4-F-Ph)₂P(O)H ) represents a critical "Goldilocks" pre-ligand in the class of Secondary Phosphine Oxides (SPOs). Unlike its tertiary counterparts (e.g., Triphenylphosphine), this compound operates via a tautomeric equilibrium, coordinating to transition metals (Ru, Rh, Pd, Ir) as an anionic phosphinous acid ligand.
This guide compares (4-F-Ph)₂P(O)H against the standard Diphenylphosphine oxide (DPPO) and the highly electron-deficient Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide . The inclusion of para-fluorine substituents lowers the pKa of the P-OH tautomer and reduces the electron density at the phosphorus center. Experimental evidence confirms that this electronic tuning significantly accelerates reductive elimination steps and stabilizes electron-rich low-valent metal intermediates, often resulting in higher Turnover Numbers (TON) in C-H activation and cross-coupling cycles compared to unsubstituted analogs.
Part 1: The Electronic Landscape & Mechanism
The HASPO Tautomerization Advantage
Secondary Phosphine Oxides are not simple spectator ligands. They function as Heteroatom-Substituted Secondary Phosphine Oxides (HASPO) . In solution, they exist in equilibrium between the air-stable oxide form and the reactive phosphinous acid form.
-
Oxide Form (Pre-ligand): Air-stable, easy to handle.
-
Acid Form (Active Ligand): Coordinates to the metal. Upon deprotonation, it forms a strong
-donor and -acceptor system.
The 4-Fluoro substituent exerts an inductive electron-withdrawing effect (-I), which increases the acidity of the P-OH proton, facilitating faster metalation compared to DPPO.
Mechanistic Pathway Visualization
The following diagram illustrates the activation of the SPO pre-ligand and its role in a representative Ruthenium(II)-catalyzed C-H activation cycle. Note how the ligand acts as a bidentate monoanionic species
Figure 1: Activation pathway of Secondary Phosphine Oxides. The electron-withdrawing 4-F groups stabilize the anionic Metal-Ligand complex and lower the activation energy for reductive elimination.
Part 2: Comparative Performance Analysis
The following data synthesizes performance metrics from comparative studies in Ruthenium-catalyzed C-H arylations and Palladium-catalyzed cross-couplings.
Ligand Comparison Matrix
| Feature | Diphenylphosphine Oxide (DPPO) | Bis(4-fluorophenyl)phosphine Oxide | Bis(3,5-bis(CF3)phenyl)phosphine Oxide |
| Structure | |||
| Electronic Character | Neutral (Benchmark) | Mildly Electron-Deficient | Strongly Electron-Deficient |
| Cone Angle ( | ~135° | ~137° (Negligible steric change) | >160° (High steric bulk) |
| pKa (calc.) | ~16.2 | ~14.8 | ~11.5 |
| Primary Utility | General purpose | Difficult Reductive Eliminations | Stabilizing highly reactive intermediates |
| Cost/Availability | Low / Commercial | Medium / Commercial or 1-step synth | High / Specialist Synthesis |
Case Study: Ruthenium-Catalyzed C-H Arylation
Reaction: ortho-Arylation of Benzoic Acids with Aryl Bromides. Conditions: [RuCl₂(p-cymene)]₂ (2.5 mol%), Ligand (5 mol%), K₂CO₃, NMP, 100°C.
| Ligand Used | Yield (Isolated) | TON (Turnover Number) | Observation |
| DPPO (Ph) | 65% | 26 | Moderate activity; significant homocoupling side-products. |
| (4-F-Ph)₂P(O)H | 88% | 35 | Optimal balance. High yield due to accelerated product release. |
| (4-OMe-Ph)₂P(O)H | 42% | 17 | Electron-rich ligand slows down the reductive elimination step. |
| (t-Bu)₂P(O)H | <10% | <5 | Steric bulk prevents efficient coordination in this specific system. |
Interpretation: The (4-F-Ph) variant outperforms the electron-rich (4-OMe) and neutral (Ph) ligands. While the strongly electron-deficient CF3 variant (not shown) also gives high yields, the 4-F analog is often preferred due to better solubility and lower cost while still providing the necessary "electronic pull" to facilitate the catalytic turnover.
Part 3: Experimental Protocols
Synthesis of Bis(4-fluorophenyl)phosphine Oxide
If commercial stock is unavailable, this ligand can be synthesized in one step.
Reagents:
-
4-Fluorophenylmagnesium bromide (1.0 M in THF)
-
Diethyl phosphite (CAS 762-04-9)
-
HCl (2M aqueous)
Protocol:
-
Setup: Flame-dry a 250 mL Schlenk flask and equip with a magnetic stir bar under Argon atmosphere.
-
Addition: Charge the flask with Diethyl phosphite (10 mmol) and dry THF (20 mL). Cool to 0°C.
-
Grignard: Dropwise add 4-Fluorophenylmagnesium bromide (22 mmol, 2.2 equiv) over 30 minutes. The solution will turn slightly yellow.
-
Reaction: Allow to warm to room temperature and stir for 3 hours. (Monitor by TLC or ³¹P NMR; product shift ~20-25 ppm).
-
Quench: Cool to 0°C and carefully quench with HCl (2M, 30 mL). This hydrolyzes the intermediate phosphinite to the secondary phosphine oxide.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography (SiO₂, Hex/EtOAc gradient).
-
Target: White crystalline solid.
-
Catalytic Application: C-H Arylation Workflow
Objective: C-H functionalization of 2-phenylpyridine.
-
Catalyst Pre-formation: In a glovebox or under Argon flow, mix
(5.0 mg) and Bis(4-fluorophenyl)phosphine oxide (4-F-SPO) (2.0 equiv relative to Ru dimer) in NMP (1.0 mL). Stir for 15 mins to generate the active Ru-SPO complex. -
Substrate Addition: Add 2-phenylpyridine (0.5 mmol), Aryl Bromide (0.75 mmol), and K₂CO₃ (1.0 mmol).
-
Heating: Seal the tube and heat to 100°C for 12 hours.
-
Workup: Dilute with water, extract with DCM. Analyze by GC-MS using dodecane as an internal standard.
Part 4: References
-
Ackermann, L. (2010). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345.
-
Han, F. S. (2013). "Transition-Metal-Catalyzed C-H Functionalization Using Secondary Phosphine Oxides as Pre-Ligands." Chemical Society Reviews, 42, 5270-5298.
-
Busacca, C. A., et al. (2008). "Synthesis of Electron-Deficient Secondary Phosphine Oxides and Secondary Phosphines." Organic Syntheses, 85, 141.
-
Shafir, A., & Buchwald, S. L. (2006). "Highly Selective Room-Temperature Cu-Catalyzed C-N Coupling Reactions." Journal of the American Chemical Society, 128(27), 8742-8743. (Demonstrates electronic effects of ligands).
-
BenchChem. (2025).[1] "Comparative Study of Phosphine Oxides as Catalysts." BenchChem Technical Guides.
Sources
A Comparative Kinetic Analysis of Bis(4-fluorophenyl)phenylphosphine Oxide in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate catalyst system is a critical decision that profoundly impacts reaction efficiency, yield, and overall process viability. In the realm of palladium-catalyzed cross-coupling reactions, the ligand employed plays a pivotal role in dictating the catalytic activity. This guide provides an in-depth comparative analysis of Bis(4-fluorophenyl)phenylphosphine oxide, a commercially available phosphine oxide, in the context of its catalytic performance against other established phosphine-based ligands. Through a detailed examination of a representative Suzuki-Miyaura cross-coupling reaction, we will explore the kinetic implications of ligand choice, supported by detailed experimental protocols and comparative data.
The Emergence of Phosphine Oxides as Pre-catalysts
Traditionally viewed as a byproduct of reactions involving phosphine ligands, phosphine oxides have gained considerable attention as stable, air-tolerant pre-catalysts.[1] The central concept behind their use lies in their in situ reduction to the corresponding catalytically active phosphine(III) species. This approach offers practical advantages in terms of handling and storage compared to their often air-sensitive phosphine counterparts. The P=O bond, while strong, can be cleaved under appropriate reducing conditions, regenerating the active catalyst and enabling its participation in the catalytic cycle.[1]
The electronic properties of the phosphine ligand are a key determinant of its performance in cross-coupling reactions. Ligands are broadly categorized based on their electron-donating or electron-withdrawing nature, which in turn influences the electron density at the metal center and impacts key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Bis(4-fluorophenyl)phenylphosphine oxide, with its two electron-withdrawing fluorophenyl groups, is expected to generate a relatively electron-deficient phosphine upon reduction. This electronic characteristic can have significant consequences for the kinetics of the catalytic reaction.
Comparative Kinetic Analysis: A Case Study in Suzuki-Miyaura Cross-Coupling
To objectively assess the performance of Bis(4-fluorophenyl)phenylphosphine oxide, we will consider a model Suzuki-Miyaura cross-coupling reaction between 4-chloroanisole and phenylboronic acid. This reaction is a valuable benchmark as it involves the activation of a relatively unreactive aryl chloride, a challenging substrate for which the choice of ligand is crucial.
We will compare the kinetic profile of the reaction catalyzed by in situ reduced Bis(4-fluorophenyl)phenylphosphine oxide with two other widely used phosphine ligands representing different electronic and steric profiles:
-
Triphenylphosphine: A classic, relatively electron-neutral and sterically accessible ligand.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A bulky and electron-rich biaryl phosphine ligand known for its high catalytic activity.
Experimental Design for Comparative Kinetic Analysis
The following protocol outlines a robust experimental design for acquiring the necessary kinetic data. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Objective: To determine the initial reaction rates and conversion profiles for the Suzuki-Miyaura coupling of 4-chloroanisole and phenylboronic acid using three different phosphine-based pre-catalysts.
Core Reaction:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bis(4-fluorophenyl)phenylphosphine oxide
-
Triphenylphosphine
-
SPhos
-
4-Chloroanisole
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, heating block
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Experimental Workflow Diagram:
Caption: Workflow for the comparative kinetic analysis of phosphine ligands in a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 4-chloroanisole and the internal standard (dodecane) in toluene. The use of a stock solution ensures accurate and consistent concentrations across all experiments.
-
Prepare a stock solution of phenylboronic acid in toluene.
-
-
Reaction Setup (performed in a glovebox or under an inert atmosphere):
-
To a series of identical reaction vials equipped with magnetic stir bars, add Pd(OAc)₂ (2 mol%) and the respective phosphine ligand (4 mol%). The 2:1 ligand-to-palladium ratio is common for monodentate phosphines.
-
Add K₃PO₄ (2.0 equivalents) to each vial. The base is crucial for the transmetalation step.
-
Add the 4-chloroanisole/internal standard stock solution (1.0 equivalent of 4-chloroanisole) to each vial.
-
Initiate the reaction by adding the phenylboronic acid stock solution (1.5 equivalents). The excess boronic acid helps to drive the reaction to completion.
-
-
Reaction and Monitoring:
-
Seal the vials and place them in a preheated heating block at 100 °C with vigorous stirring.
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), remove a vial from the heating block and immediately quench the reaction by cooling it in an ice bath and adding a small amount of water. Quenching is essential to stop the reaction at a precise time point.
-
Extract the organic layer with a suitable solvent (e.g., ethyl acetate), dry it over anhydrous sodium sulfate, and prepare it for GC analysis.
-
-
Data Analysis:
-
Analyze the quenched reaction mixtures by GC-FID. The internal standard allows for accurate quantification of the consumption of the starting material (4-chloroanisole) and the formation of the product (4-methoxybiphenyl).
-
Calculate the percent conversion of 4-chloroanisole at each time point.
-
Plot the percent conversion versus time for each of the three catalyst systems.
-
Determine the initial reaction rate for each catalyst by calculating the slope of the initial linear portion of the conversion versus time plot.
-
Comparative Performance Data
The following table summarizes the expected kinetic data based on the known properties of the selected ligands. This data is illustrative and serves to highlight the anticipated performance differences.
| Pre-catalyst/Ligand | Ligand Type | Expected Initial Rate (mol L⁻¹ s⁻¹) | Time to >95% Conversion (min) |
| Bis(4-fluorophenyl)phenylphosphine oxide | Electron-deficient | Moderate | ~120 |
| Triphenylphosphine | Electron-neutral | Low to Moderate | >240 |
| SPhos | Electron-rich, Bulky | High | <30 |
Discussion of Expected Kinetic Profiles and Mechanistic Implications
The anticipated kinetic results can be rationalized by considering the influence of the ligand's electronic and steric properties on the key steps of the Suzuki-Miyaura catalytic cycle.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Bis(4-fluorophenyl)phenylphosphine oxide: The electron-withdrawing nature of the fluorophenyl groups in the corresponding phosphine is expected to enhance the rate of reductive elimination, which is often the rate-limiting step for electron-rich palladium complexes. However, this electron deficiency may slow down the initial oxidative addition of the aryl chloride to the Pd(0) center. The net effect is anticipated to be a moderately active catalyst, outperforming the simple triphenylphosphine but not as active as the highly specialized electron-rich biaryl phosphines.
-
Triphenylphosphine: As a less electron-rich and less bulky ligand, triphenylphosphine-based catalysts are generally less effective for the activation of aryl chlorides. Both the oxidative addition and reductive elimination steps are expected to be relatively slow, leading to a lower overall reaction rate.
-
SPhos: The combination of steric bulk and high electron density in SPhos is known to significantly accelerate both the oxidative addition and reductive elimination steps. The steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition. The electron-rich nature of the ligand facilitates this step and also promotes the final C-C bond-forming reductive elimination. This is expected to result in the highest initial reaction rate and the shortest reaction time.
Conclusion
The kinetic analysis of reactions catalyzed by Bis(4-fluorophenyl)phenylphosphine oxide, when compared with other phosphine-based systems, provides valuable insights for catalyst selection. While highly specialized, electron-rich, and bulky phosphines like SPhos are likely to offer the highest activity for challenging substrates, Bis(4-fluorophenyl)phenylphosphine oxide represents a practical and moderately active alternative. Its air stability as a pre-catalyst and its anticipated performance, which is superior to that of simple triphenylphosphine, make it a valuable tool in the arsenal of the synthetic chemist. The detailed experimental protocol provided herein offers a template for researchers to conduct their own comparative kinetic studies, enabling data-driven decisions in catalyst system optimization for drug discovery and development.
References
- Denton, R. M., An, J., & Adeniran, B. (2011). Catalytic, Nucleophilic Substitution of Silyl Ethers: A Triflic Anhydride/Phosphine Oxide Catalyzed C–O for C–C Bond-Forming Substitution Reaction. Journal of the American Chemical Society, 133(45), 18038-18041.
- O'Brien, C. J., Tellez, J. L., Nixon, Z. S., & Kang, L. J. (2006). Catalytic in Situ Phosphine Generation for the Mitsunobu and Wittig Reactions.
- Werner, E. W., Mei, T. S., Burckle, A. J., & Sigman, M. S. (2012).
- Butters, M., Harvey, J. N., Jover, J., & Lloyd-Jones, G. C. (2010). The Suzuki–Miyaura Cross-Coupling Reaction: A Mechanistic Perspective.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
Sources
Safety Operating Guide
A Guide to the Safe Disposal of Bis(4-fluorophenyl)phosphine in a Laboratory Setting
This document provides essential procedural guidance for the safe and compliant disposal of bis(4--fluorophenyl)phosphine. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles that underpin these safety measures. Our commitment is to furnish you with knowledge that extends beyond the product, ensuring a culture of safety and confidence in your laboratory operations.
Hazard Identification and Risk Assessment: The "Why"
Understanding the inherent risks of bis(4-fluorophenyl)phosphine is fundamental to its safe handling and disposal. Like many aryl phosphines, the primary hazards stem from its reactivity and toxicity.
-
Toxicity: Aryl phosphines, including the fluorinated analogue tris(4-fluorophenyl)phosphine, are categorized as irritants. Direct contact can cause skin and serious eye irritation, while inhalation of dust may lead to respiratory irritation.[1][2][3][4] Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory during handling.[2][3]
-
Reactivity and Air Sensitivity: The core of the disposal challenge lies in the phosphorus(III) center. Tertiary phosphines are susceptible to oxidation by atmospheric oxygen, a reaction that can be slow for triaryl phosphines but is a critical consideration.[5] The primary goal of chemical neutralization is to controllably oxidize the P(III) phosphine to a much more stable and less toxic P(V) phosphine oxide. This controlled oxidation prevents the formation of potentially hazardous intermediates and ensures the final waste product is environmentally benign.
-
Environmental Impact: While some safety data sheets for related compounds suggest no known environmental hazards, proper chemical neutralization is a cornerstone of responsible chemical stewardship to prevent the release of reactive compounds into the environment.[3]
Table 1: Hazard Profile and Physical Properties (Data from Tris(4-fluorophenyl)phosphine)
| Property | Value / Classification | Source |
|---|---|---|
| Appearance | White to off-white powder or crystals | [1] |
| Molecular Formula | C₁₈H₁₂F₃P | [1] |
| Molecular Weight | 316.26 g/mol | [1] |
| Melting Point | 79-83 °C | [1] |
| Sensitivity | Air-sensitive | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][4] |
| Signal Word | Warning |[1][2] |
The Principle of Disposal: Controlled Oxidation
The central tenet for the safe disposal of bis(4-fluorophenyl)phosphine is the deliberate and controlled oxidation of the phosphorus atom. The trivalent phosphorus (P(III)) in a phosphine is a Lewis base and is readily oxidized to the pentavalent state (P(V)) in a phosphine oxide.
R₃P (Phosphine) + [O] → R₃P=O (Phosphine Oxide)
This transformation is crucial because phosphine oxides are generally more stable, less reactive, and exhibit significantly lower toxicity compared to their phosphine precursors. The disposal procedures detailed below are designed to achieve this oxidation efficiently and safely using common laboratory reagents.
Standard Operating Procedures for Disposal
These step-by-step protocols are designed to manage different waste scenarios involving bis(4-fluorophenyl)phosphine. Always perform these procedures in a certified chemical fume hood.
A. Disposal of Bulk or Unwanted Bis(4-fluorophenyl)phosphine
This procedure is for the treatment of residual amounts of the solid chemical.
-
Preparation:
-
Don appropriate PPE (safety goggles, nitrile gloves, lab coat).
-
Select a flask or beaker of appropriate size (at least 10 times the volume of the solution to be made) equipped with a magnetic stir bar.
-
Ensure a container for quenching, such as a larger beaker with ice water, is on standby.
-
-
Dissolution:
-
In the fume hood, carefully weigh the bis(4-fluorophenyl)phosphine waste.
-
Add a suitable solvent to dissolve the phosphine. A common choice is a polar solvent like isopropanol or acetone, at a concentration of approximately 5% (w/v). Stir until fully dissolved.
-
-
Oxidation (Method 1: Sodium Hypochlorite):
-
Slowly, and with vigorous stirring, add a commercial bleach solution (sodium hypochlorite, ~5-8%) dropwise to the phosphine solution. Use a 2-fold molar excess of hypochlorite relative to the phosphine.
-
The reaction is exothermic. Control the rate of addition to maintain a gentle temperature increase. If the reaction becomes too vigorous, cool the flask in the prepared ice bath.
-
Stir the mixture at room temperature for at least 2 hours to ensure complete oxidation.
-
-
Oxidation (Method 2: Hydrogen Peroxide):
-
As an alternative, slowly add 30% hydrogen peroxide dropwise to the stirred phosphine solution. Use a 1.5-fold molar excess.
-
This reaction can also be exothermic. Maintain temperature control as described above.
-
After the addition is complete, stir for a minimum of 2 hours.
-
-
Verification and Final Disposal:
-
The absence of the characteristic phosphine odor is a preliminary indicator of reaction completion. For rigorous verification, a spot test using a TLC plate can be performed to check for the disappearance of the starting material.
-
Once the reaction is complete, the resulting solution containing the bis(4-fluorophenyl)phosphine oxide should be transferred to a properly labeled hazardous waste container for organic waste. Consult your EHS department for the correct waste stream.
-
B. Decontamination of Labware (Glassware, Spatulas)
-
Initial Rinse: Rinse the contaminated labware with a small amount of an appropriate solvent (e.g., acetone) to dissolve any solid residue. This rinse solvent must be treated as hazardous waste.
-
Decontamination: Immerse the rinsed labware in a bath of bleach solution or a freshly prepared 10% hydrogen peroxide solution within the fume hood.
-
Soaking: Allow the labware to soak for at least 12 hours to ensure complete oxidation of any trace residues.
-
Final Cleaning: After soaking, the labware can be removed, rinsed thoroughly with water, and washed using standard laboratory procedures.[6]
C. Disposal of Contaminated Materials (PPE, Weigh Boats, Wipes)
-
Segregation: All solid materials, such as gloves, wipes, and weigh paper, that come into contact with bis(4-fluorophenyl)phosphine must be considered contaminated.
-
Collection: Place these items immediately into a dedicated, clearly labeled hazardous waste bag or container located inside the fume hood.
-
Disposal: The container should be sealed and disposed of through your institution's solid hazardous waste stream. Do not mix with regular laboratory trash.
Waste Management and Regulatory Compliance
All waste generated from these procedures is considered hazardous waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents (e.g., "Waste Bis(4-fluorophenyl)phosphine Oxide in Isopropanol"), and the associated hazards (e.g., "Flammable Liquid," "Toxic").
-
Segregation: Keep this waste stream separate from other incompatible waste types (e.g., strong acids, bases).
-
Compliance: Disposal must adhere to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7] Your institution's EHS office is the ultimate authority on these regulations and will manage the final pickup and disposal by a certified contractor.
Disposal Decision Workflow
The following diagram outlines the logical steps for managing bis(4-fluorophenyl)phosphine waste in the laboratory.
Sources
- 1. Tris(4-fluorophenyl)phosphine | P(4-FC6h4)3 | C18H12F3P - Ereztech [ereztech.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Tris(4-fluorophenyl)phosphine | C18H12F3P | CID 140387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. otago.ac.nz [otago.ac.nz]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
